molecular formula C14H20O5S B12278988 [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate CAS No. 73987-14-1

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B12278988
CAS No.: 73987-14-1
M. Wt: 300.37 g/mol
InChI Key: URJNPCRTQLXDBY-WCQYABFASA-N
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Description

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an organic moiety. This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methylbenzenesulfonate group, which is a benzene ring substituted with a sulfonate group and a methyl group.

Preparation Methods

The synthesis of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dioxolane ring can be oxidized to form a dioxolane-2,3-dione using oxidizing agents such as potassium permanganate (KMnO4).

Scientific Research Applications

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

    [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a methyl group on the benzene ring, which can affect its reactivity and chemical properties.

    [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-nitrobenzenesulfonate: The presence of a nitro group on the benzene ring can significantly alter the compound’s electronic properties and reactivity.

    [(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methoxybenzenesulfonate: The methoxy group can influence the compound’s solubility and chemical behavior.

Properties

CAS No.

73987-14-1

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O5S/c1-10-5-7-12(8-6-10)20(15,16)17-9-13-11(2)18-14(3,4)19-13/h5-8,11,13H,9H2,1-4H3/t11-,13+/m0/s1

InChI Key

URJNPCRTQLXDBY-WCQYABFASA-N

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1C(OC(O1)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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